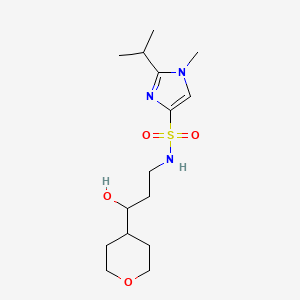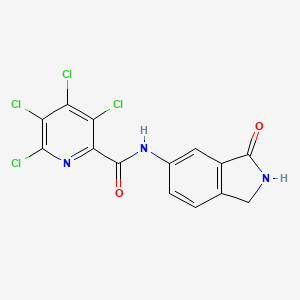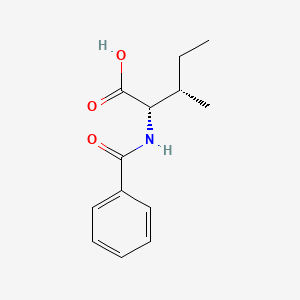![molecular formula C23H18F3N3O3 B2411495 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921798-00-7](/img/structure/B2411495.png)
3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18F3N3O3 and its molecular weight is 441.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical Properties
Research on related compounds shows promising applications in nonlinear optical materials due to their significant third-order nonlinear optical properties. These properties are critical for developing optical limiters, switches, and other photonic devices. The study by Shettigar et al. (2009) on novel styryl dyes, including compounds with similar structures, highlighted their potential in device applications owing to their enhanced two-photon absorption phenomenon, which is pivotal for optical power limiting behaviors (Shettigar et al., 2009).
Pharmaceutical Applications
The compound's framework is closely related to those explored for therapeutic potentials, such as non-peptide antagonists for hormone receptors. For example, Sasaki et al. (2003) discovered a highly potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, indicating that similar compounds could serve as potential therapeutic agents for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Chemical Synthesis and Herbicidal Activities
Another aspect of research focuses on the synthesis methodologies and applications of pyrimidine diones in agriculture. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their herbicidal activities suggest that derivatives of the compound might possess valuable agrochemical properties. Huazheng (2013) demonstrated that some synthesized compounds exhibit significant herbicidal activities, which could be explored further for agricultural applications (Yang Huazheng, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is VEGFR-2 , a protein tyrosine kinase . Protein tyrosine kinases (PTKs) are crucial enzymes that mediate their function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins . These enzymes play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition is achieved through the compound’s aromatic flat ring structure, which occupies the ATP-binding domain and engages in hydrogen bond interactions with the Cys919 residues in the hinge region . This interaction disrupts the normal function of VEGFR-2, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenic pathway, which is crucial for the growth and development of new blood vessels . This disruption can lead to significant effects downstream, such as a reduction in HUVEC migratory potential, resulting in a significant disruption of wound healing patterns .
Result of Action
The compound’s action leads to significant cellular effects. For instance, it can stop the cell cycle at the S phase and significantly increase total apoptosis in certain cell lines . Moreover, the compound increases the caspase-3 level in certain cell lines, which is a crucial factor in the execution-phase of cell apoptosis .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O3/c1-32-18-9-7-15(8-10-18)13-29-21(30)20-19(6-3-11-27-20)28(22(29)31)14-16-4-2-5-17(12-16)23(24,25)26/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPPIKODIUCVIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)


![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)
![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)
